

The Discovery and Characterization of UNC4976: A Potent, Allosteric Modulator of PRC1

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Compound of Interest

Compound Name: UNC4976

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A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and characterization of **UNC4976**, a first-in-class, cell-permeable positive allosteric modulator (PAM) of the chromodomain of CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1). **UNC4976** represents a significant advancement in the development of chemical probes to interrogate Polycomb biology and offers a novel mechanistic paradigm for targeting chromatin reader proteins.

Introduction: Targeting the Polycomb Repressive Complex 1

The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a critical role in maintaining gene expression patterns, particularly during development and differentiation. The Polycomb Repressive Complex 1 (PRC1) is one of the two major PcG complexes and is responsible for recognizing histone H3 trimethylated on lysine 27 (H3K27me3), a mark deposited by PRC2, and catalyzing the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub). This cascade of events leads to chromatin compaction and transcriptional repression.

The canonical PRC1 complex contains a chromobox (CBX) subunit (CBX2, CBX4, CBX6, CBX7, or CBX8) that functions as the "reader" of the H3K27me3 mark. Dysregulation of PRC1 activity is implicated in various human diseases, including cancer, making its components

attractive therapeutic targets. **UNC4976** was developed as a chemical probe to specifically investigate the function of the CBX7-containing PRC1 complex.

Discovery of UNC4976

UNC4976 was identified through a quantitative and target-specific cellular assay designed to discover potent modulators of PRC1 activity.^{[1][2]} This assay, known as the "Polycomb in-vivo Assay," utilizes a GFP reporter system in mouse embryonic stem cells (mESCs) where the repression of GFP is dependent on the recruitment of a CBX7-containing PRC1 complex to the reporter gene.^[1] The discovery of **UNC4976** was a result of systematic chemical optimization of a previously identified CBX7 antagonist, UNC3866.^[1]

Biochemical and Biophysical Characterization

Binding Affinity and Selectivity

The binding affinity of **UNC4976** to the chromodomains of various CBX proteins was determined using Isothermal Titration Calorimetry (ITC).^[1] These studies revealed that **UNC4976** binds to the CBX7 chromodomain with high affinity. Notably, **UNC4976** exhibits selectivity for different CBX paralogs.^[1]

Table 1: Binding Affinities (Kd) of **UNC4976** for CBX Chromodomains

CBX Protein	Dissociation Constant (Kd) in nM
CBX2	1400
CBX4	50
CBX6	450
CBX7	50
CBX8	Data not available

Data extracted from Lamb et al., 2019.^[1]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of **UNC4976** binding to CBX chromodomains.

Materials:

- MicroCal iTC200 or equivalent isothermal titration calorimeter.
- Purified recombinant CBX chromodomain proteins (e.g., CBX7).
- **UNC4976** compound dissolved in a matched buffer.
- ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

Procedure:

- Prepare the CBX protein solution to a final concentration of 20-50 μM in the ITC buffer.
- Prepare the **UNC4976** solution to a final concentration of 200-500 μM in the same ITC buffer.
- Degas both the protein and compound solutions for 10-15 minutes prior to loading into the calorimeter.
- Load the CBX protein solution into the sample cell of the calorimeter.
- Load the **UNC4976** solution into the injection syringe.
- Set the experimental parameters:
 - Temperature: 25°C
 - Stirring Speed: 750 rpm
 - Injection Volume: 2 μL
 - Number of Injections: 19-25

- Spacing between injections: 150 seconds
- Perform an initial injection of 0.4 μL , which is discarded from the analysis, to remove any air from the syringe tip.
- Initiate the titration experiment.
- Analyze the resulting data using the manufacturer's software (e.g., Origin) by fitting the integrated heat changes to a single-site binding model to determine the thermodynamic parameters.

Cellular Characterization

Cellular Efficacy in the Polycomb in-vivo Assay

In the cellular reporter assay, **UNC4976** demonstrated a significant, 14-fold enhancement in efficacy compared to its predecessor, UNC3866, in reactivating the GFP reporter gene.^[1] This indicated that **UNC4976** is a highly potent cellular modulator of PRC1 activity.^[1]

Table 2: Cellular Efficacy of **UNC4976**

Compound	EC50 in Polycomb in-vivo Assay (μM)
UNC4976	0.3
UNC3866	4.3

Data extracted from Lamb et al., 2019.^[1]

Experimental Protocol: Polycomb in-vivo Assay

Objective: To assess the cellular potency of compounds in derepressing a PRC1-silenced reporter gene.

Materials:

- Mouse embryonic stem cells (mESCs) stably expressing the GFP reporter construct under the control of a tetracycline-responsive element and a fusion protein of CBX7 and the tetracycline repressor (TetR).

- Cell culture medium (e.g., DMEM supplemented with 15% FBS, LIF, and other necessary components).
- 96-well cell culture plates.
- **UNC4976** and control compounds.
- Flow cytometer.

Procedure:

- Seed the mESCs into 96-well plates at an appropriate density.
- The following day, treat the cells with a serial dilution of **UNC4976** or control compounds.
- Incubate the cells for 72 hours.
- Harvest the cells by trypsinization.
- Analyze the percentage of GFP-positive cells for each treatment condition using a flow cytometer.
- Plot the percentage of GFP-positive cells against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Displacement of CBX7 from Chromatin

Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) and sequencing (ChIP-seq) were employed to confirm that **UNC4976** engages its target in the cellular context. [1] These experiments demonstrated that treatment of mESCs with **UNC4976** leads to a significant reduction in the occupancy of CBX7 at its target gene promoters.[1]

Experimental Protocol: Chromatin Immunoprecipitation (ChIP)

Objective: To determine the effect of **UNC4976** on the binding of CBX7 to its target genes in cells.

Materials:

- mESCs.
- **UNC4976** and DMSO (vehicle control).
- Formaldehyde for cross-linking.
- Lysis and sonication buffers.
- Anti-CBX7 antibody and isotype control IgG.
- Protein A/G magnetic beads.
- Wash buffers.
- Elution buffer.
- RNase A and Proteinase K.
- DNA purification kit.
- Primers for qPCR analysis of target and control gene loci.

Procedure:

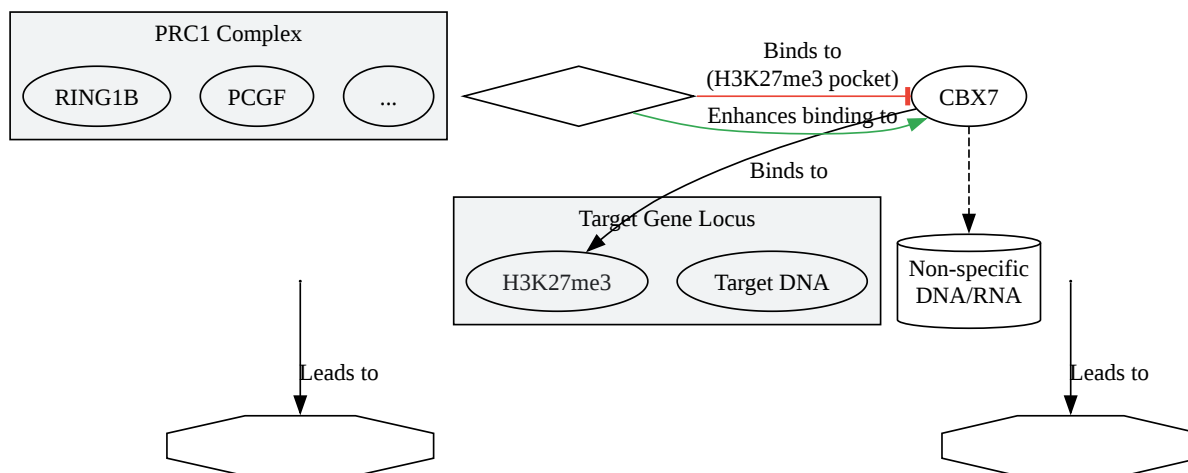
- Culture mESCs and treat with **UNC4976** or DMSO for a specified time (e.g., 24 hours).
- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction with glycine.
- Harvest the cells, lyse them, and sonicate the chromatin to generate DNA fragments of 200-500 bp.
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin overnight at 4°C with the anti-CBX7 antibody or IgG control.

- Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
- Elute the immunoprecipitated material from the beads.
- Reverse the cross-links by incubating at 65°C overnight.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a DNA purification kit.
- Quantify the enrichment of target gene promoters by qPCR using specific primers.

Mechanism of Action: Positive Allosteric Modulation

A key finding in the characterization of **UNC4976** is its unique mechanism of action. While it competitively inhibits the binding of H3K27me3 to the CBX7 chromodomain, it simultaneously enhances the non-specific binding of CBX7 to DNA and RNA.^{[1][2]} This was elucidated using Fluorescence Polarization (FP) assays.^[1] This dual activity classifies **UNC4976** as a positive allosteric modulator (PAM) of nucleic acid binding.^{[1][2]}

This allosteric effect is proposed to be the reason for the enhanced cellular efficacy of **UNC4976** compared to UNC3866.^[1] By increasing the non-specific association of CBX7 with nucleic acids, **UNC4976** effectively re-localizes PRC1 away from its specific H3K27me3-marked target genes, leading to their de-repression.^{[1][2]}



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Experimental Protocol: Fluorescence Polarization (FP) Assay

Objective: To determine the effect of **UNC4976** on the binding of CBX7 to a fluorescently labeled DNA probe.

Materials:

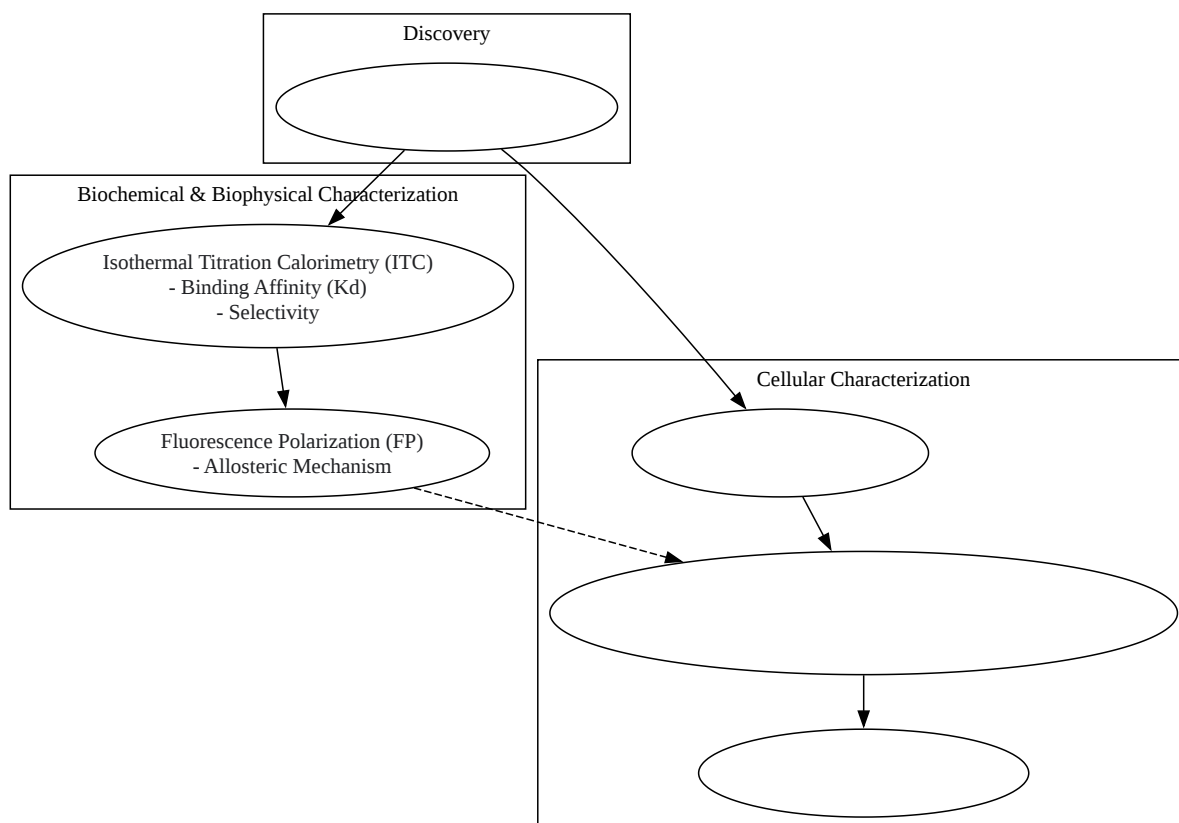
- Fluorometer with polarization filters.
- 384-well black, low-volume plates.
- Purified recombinant CBX7 chromodomain.
- Fluorescently labeled oligonucleotide probe (e.g., FAM-labeled DNA).
- **UNC4976** and control compounds.

- FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

Procedure:

- Prepare a solution of the fluorescently labeled DNA probe at a fixed concentration (e.g., 5 nM) in FP buffer.
- Prepare a serial dilution of the CBX7 protein in FP buffer.
- In a 384-well plate, add the DNA probe to all wells.
- Add the serially diluted CBX7 protein to the wells.
- To a parallel set of wells, add the DNA probe and a fixed, saturating concentration of CBX7, along with a serial dilution of **UNC4976**.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence polarization of each well using the fluorometer.
- Plot the change in polarization as a function of protein or compound concentration to determine the binding affinity and the allosteric effect.

Experimental Workflows



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Conclusion

UNC4976 is a groundbreaking chemical probe that has provided invaluable insights into the biology of PRC1. Its unique mechanism of positive allosteric modulation of nucleic acid binding represents a novel strategy for targeting chromatin reader domains. This in-depth technical guide provides researchers and drug development professionals with the necessary information to utilize **UNC4976** effectively in their studies and to build upon the discoveries it has enabled. The detailed experimental protocols serve as a foundation for the further investigation of PRC1 function and the development of next-generation epigenetic modulators.

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References

- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
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